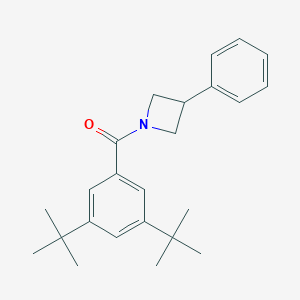
ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. It has also been found to exhibit neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
One of the major advantages of using Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity at low concentrations, making it an ideal compound for in vitro and in vivo studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the research on Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. One of the major areas of research is the development of new drugs based on this compound. Several derivatives of this compound have been synthesized and tested for their activity, and further research is needed to identify the most promising compounds. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the potential applications of this compound in other fields, such as agriculture and environmental science, should be explored.
合成法
The synthesis of Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine, trifluoroacetic anhydride, and ethyl 4-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a pure product with high yield.
科学的研究の応用
Ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. It has been found to exhibit potent anticancer, antitumor, and anti-inflammatory activities.
特性
分子式 |
C15H12F3N3O3S |
|---|---|
分子量 |
371.3 g/mol |
IUPAC名 |
ethyl 1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H12F3N3O3S/c1-3-24-13(22)9-7-19-21(12(9)15(16,17)18)14-20-10-5-4-8(23-2)6-11(10)25-14/h4-7H,3H2,1-2H3 |
InChIキー |
UPPOGOSKRXYPDW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C(F)(F)F |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![2-chloro-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286558.png)
![2-chloro-N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]benzamide](/img/structure/B286559.png)
![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)



![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)

![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)